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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134 Get Quote

Disclaimer: ODM-204 is an investigational compound that demonstrated preliminary antitumor

activity. However, its clinical development was halted due to its pharmacokinetic properties.

This guide is intended to support researchers who may be working with ODM-204 in a

preclinical setting.

Frequently Asked Questions (FAQs)
Q1: What is ODM-204 and what is its mechanism of action?

ODM-204 is an orally available, nonsteroidal, dual inhibitor of both the androgen receptor (AR)

and the enzyme CYP17A1 (steroid 17-alpha-hydroxylase/17,20-lyase).[1][2][3][4][5] Its dual

mechanism is designed to suppress androgen signaling in castration-resistant prostate cancer

(CRPC) by:

Inhibiting CYP17A1: This enzyme is crucial for the production of androgens, including

testosterone and dihydrotestosterone (DHT). By inhibiting CYP17A1 in both the testes and

adrenal glands, ODM-204 reduces the levels of circulating androgens that can stimulate

prostate cancer cell growth.[1][3][4]

Blocking the Androgen Receptor: ODM-204 binds to the androgen receptor with high affinity,

preventing androgens from activating it. This blocks the downstream signaling pathways that

promote tumor cell proliferation and survival.[1][3][4]
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Q2: What are the most common adverse effects observed with ODM-204 in early clinical

studies?

In a Phase I dose-escalation study involving patients with metastatic castration-resistant

prostate cancer, the most frequently reported treatment-related adverse events were generally

mild in nature.[6][7] These included:

Fatigue

Increased or decreased appetite

Nausea

Asthenia (weakness)

Diarrhea

Weight decrease

Approximately 60.9% of patients in the study experienced these mild adverse effects.[6][7]

Q3: How should I manage fatigue in my animal models during ODM-204 studies?

While direct translation of management strategies from humans to animal models is complex,

the principles of monitoring and supportive care are relevant.

Monitoring: Closely observe animals for signs of fatigue, such as reduced activity, lethargy,

and changes in grooming or feeding behavior.

Husbandry: Ensure easy access to food and water to minimize energy expenditure. Maintain

a quiet and comfortable environment to reduce stress.

Dose evaluation: If excessive fatigue is observed, consider if the dose being used is

appropriate for the model and study objectives. While dose reduction was a strategy in the

clinical trial, in a research setting, this would need to be balanced against the desired

therapeutic effect.
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Q4: What are the recommended approaches for managing gastrointestinal issues like nausea

and diarrhea in a preclinical setting?

Nausea and Decreased Appetite: Monitor food intake and body weight regularly. If a

significant decrease is observed, providing highly palatable and easily digestible food may

help. Ensure proper hydration.

Diarrhea: Monitor for signs of dehydration, such as skin tenting and reduced urine output.

Ensure continuous access to water. In severe cases, veterinary consultation for supportive

care, such as subcutaneous fluids, may be necessary. The use of anti-diarrheal agents

should be carefully considered and justified within the experimental protocol, as they can

introduce confounding variables.

Q5: Were any serious adverse events reported for ODM-204?

The available Phase I clinical trial data indicates that ODM-204 was generally well-tolerated up

to the highest evaluated dose.[6] The majority of adverse events were mild.[6][7] Two patients

in the trial discontinued treatment due to an adverse event, but further details on the nature of

these events are not extensively provided in the search results.[8]

Data on Adverse Effects
The following table summarizes the incidence of the most common adverse events reported in

the Phase I clinical trial of ODM-204.

Adverse Event Incidence in Phase I Trial (n=23)

Fatigue 26%

Nausea 26%

Decreased Appetite 22%

Diarrhea 22%

Vomiting 22%

Any Mild Treatment-Related Adverse Event 60.9%
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Data sourced from the DUALIDES Phase I dose-escalation study.[6][7][8]

Experimental Protocols
Protocol: Monitoring for Adverse Effects in Rodent Models

This protocol outlines a general framework for observing and documenting potential adverse

effects of ODM-204 in a rodent xenograft model.

Animal Acclimatization:

Allow animals to acclimate to the facility for a minimum of 7 days before the start of the

experiment.

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum

access to food and water.

Baseline Data Collection:

Prior to the first dose of ODM-204, record the following for each animal:

Body weight

Food and water consumption over a 24-hour period

General appearance and posture

Behavioral activity level (e.g., using a scoring system)

ODM-204 Administration:

Administer ODM-204 at the predetermined dose and schedule as per the experimental

design.

Record the time and dose for each administration.

Daily Monitoring (Post-Dosing):
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Body Weight: Measure and record body weight daily. A weight loss of more than 15-20%

from baseline may necessitate intervention or euthanasia, as per institutional guidelines.

Clinical Observations: At least twice daily, observe each animal for:

General Appearance: Hunched posture, piloerection (bristling of fur), unkempt coat.

Behavior: Lethargy, reduced mobility, social isolation.

Gastrointestinal Signs: Diarrhea (presence of loose or watery stools), changes in fecal

output.

Hydration Status: Skin tenting, sunken eyes.

Food and Water Intake: Measure and record daily.

Data Recording and Reporting:

Maintain detailed records for each animal.

Any observed adverse events should be graded according to a predefined scale (e.g.,

mild, moderate, severe) and reported in study documentation.

Any unexpected deaths should be promptly investigated, including a necropsy if warranted

by the study protocol.
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Caption: Dual mechanism of action of ODM-204.
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Caption: Workflow for managing adverse events in preclinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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